![molecular formula C19H21FN6O B10989863 N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10989863.png)
N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, triazolo, pyridazin, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the piperidine ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a piperidine ring linked to a triazolopyridazine moiety. Its molecular formula is C16H19FN4 with a molecular weight of approximately 330.35 g/mol. The structural uniqueness contributes to its biological activity, particularly in the context of cancer treatment and neurological disorders.
Cancer Treatment
N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has been explored as a potential candidate for cancer therapy. Research indicates that compounds with similar triazolopyridazine scaffolds exhibit inhibitory effects on various kinases involved in cancer progression. For instance, studies have shown that derivatives of triazolo-pyridazines can selectively inhibit c-Met kinases, which are implicated in tumor growth and metastasis .
Case Study:
A study investigating the structure-activity relationship (SAR) of triazolopyridazine derivatives found that modifications at specific positions enhanced potency against c-Met kinase inhibitors. This highlights the potential for this compound to serve as a lead compound for developing targeted cancer therapies .
Neurological Disorders
The compound has also been investigated for its neuroprotective properties. Research suggests that triazolopyridazine derivatives may modulate signaling pathways associated with neurodegenerative diseases such as Huntington's disease. The modulation of Janus kinase pathways via these compounds offers a promising avenue for therapeutic intervention .
Case Study:
In preclinical models, certain triazolopyridazine derivatives demonstrated significant neuroprotective effects by inhibiting inflammatory responses in neuronal cells. This suggests that this compound could potentially be developed into a treatment option for conditions characterized by neuroinflammation .
Synthetic Approaches
The synthesis of this compound involves multiple steps that can yield various analogs with differing biological activities. Recent advancements in synthetic methodologies have improved yields and purity of these compounds.
Synthetic Method | Yield (%) | Notes |
---|---|---|
Cyclization with hydrazine | 80% | Effective for forming the triazole ring |
Acylation reactions | 75% | Key step for introducing carboxamide functionality |
Substitution reactions | 85% | Enhances biological activity through structural modifications |
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives and piperidine-based molecules. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a triazolo-pyridazine moiety, and a fluorophenyl group. Its molecular formula is C17H19FN4O, with a molecular weight of approximately 314.36 g/mol. The presence of the fluorine atom may enhance lipophilicity and biological activity.
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, the p38 mitogen-activated protein kinase (MAPK) pathway is a target for many compounds in this class, which can modulate inflammatory responses and cell proliferation .
Pharmacological Effects
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell lines. A study reported that triazolopyridazine analogs exhibit significant cytotoxicity against various cancer types by inducing apoptosis and inhibiting cell growth through pathways involving PARP inhibition .
- Antimicrobial Properties : The compound's structural analogs have been investigated for their activity against protozoan parasites like Cryptosporidium, highlighting potential applications in treating infectious diseases .
- Neuropharmacological Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The fluorophenyl group could enhance interaction with central nervous system targets.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Inhibition of Cancer Cell Growth : A series of triazolopyridazine derivatives were tested for their ability to inhibit cell growth in BRCA mutant cancer cells, showing IC50 values in the low nanomolar range, indicating potent activity .
- Selectivity and Safety : Research also emphasizes the selectivity of these compounds towards specific isoforms of PARP proteins while minimizing off-target effects that could lead to toxicity .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C19H21FN6O |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H21FN6O/c20-16-3-1-14(2-4-16)7-10-21-19(27)15-8-11-25(12-9-15)18-6-5-17-23-22-13-26(17)24-18/h1-6,13,15H,7-12H2,(H,21,27) |
InChI Key |
ATRONCNHKUNIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.